N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide
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Overview
Description
N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide is an organic compound with a complex structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: Subsequent steps involve the introduction of the 2-hydroxypentan-3-yl, 3,5-dimethyl, and 1-propyl groups. These substitutions are typically carried out using alkylation reactions with appropriate alkyl halides in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the pyrazole with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The alkyl groups attached to the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide
- N-(2-hydroxypropyl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide
Uniqueness
N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities compared to its analogs. The presence of the 2-hydroxypentan-3-yl group, in particular, may confer unique binding properties and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-hydroxypentan-3-yl)-3,5-dimethyl-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-6-8-17-10(4)13(9(3)16-17)14(19)15-12(7-2)11(5)18/h11-12,18H,6-8H2,1-5H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSQHMDOSGQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)C(=O)NC(CC)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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